H-Arg-gly-tyr-ala-leu-gly-OH
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Overview
Description
H-Arg-gly-tyr-ala-leu-gly-OH is a synthetic hexapeptide composed of the amino acids arginine, glycine, tyrosine, alanine, leucine, and glycine. This compound is known for its role as a competitive and cyclic adenosine monophosphate (cAMP) dependent protein kinase inhibitor . It is primarily used in scientific research to study protein kinase activity and its inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-gly-tyr-ala-leu-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, arginine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (tyrosine, alanine, leucine, and glycine).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated peptide synthesizers to perform the repetitive cycles of deprotection and coupling.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Lyophilization: The purified peptide is lyophilized to obtain a dry, stable product.
Chemical Reactions Analysis
Types of Reactions
H-Arg-gly-tyr-ala-leu-gly-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Creation of peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-Arg-gly-tyr-ala-leu-gly-OH is widely used in scientific research due to its ability to inhibit protein kinase activity. Its applications include:
Chemistry: Studying the structure-activity relationship of peptides and their interactions with enzymes.
Biology: Investigating the role of protein kinases in cellular signaling pathways.
Medicine: Exploring potential therapeutic applications for diseases involving dysregulated protein kinase activity, such as cancer.
Industry: Developing new peptide-based drugs and diagnostic tools.
Mechanism of Action
H-Arg-gly-tyr-ala-leu-gly-OH exerts its effects by competitively inhibiting cAMP-dependent protein kinase. It binds to the active site of the enzyme, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways that rely on protein kinase activity, leading to altered cellular responses.
Comparison with Similar Compounds
H-Arg-gly-tyr-ala-leu-gly-OH is unique due to its specific amino acid sequence and its role as a cAMP-dependent protein kinase inhibitor. Similar compounds include:
H-Arg-gly-tyr-ala-leu-gly-NH2: A similar hexapeptide with an amide group at the C-terminus.
H-Arg-gly-tyr-ala-leu-gly-OCH3: A hexapeptide with a methoxy group at the C-terminus.
H-Arg-gly-tyr-ala-leu-gly-COOH: A hexapeptide with a carboxyl group at the C-terminus.
These analogs differ in their terminal groups, which can affect their binding affinity and inhibitory activity.
Properties
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N9O8/c1-15(2)11-20(26(44)34-14-23(40)41)37-24(42)16(3)35-27(45)21(12-17-6-8-18(38)9-7-17)36-22(39)13-33-25(43)19(29)5-4-10-32-28(30)31/h6-9,15-16,19-21,38H,4-5,10-14,29H2,1-3H3,(H,33,43)(H,34,44)(H,35,45)(H,36,39)(H,37,42)(H,40,41)(H4,30,31,32)/t16-,19-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAKYHDUWYQJQN-FIRPJDEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N9O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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